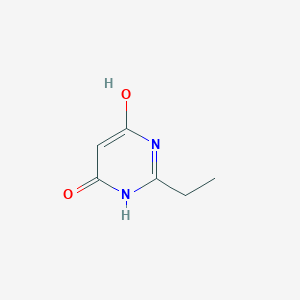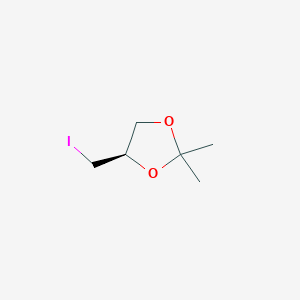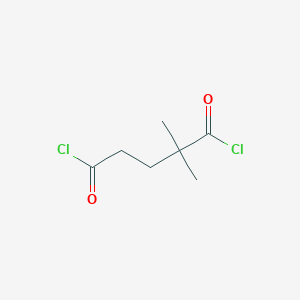
2,2-dimethylpentanedioyl Dichloride
Vue d'ensemble
Description
“2,2-Dimethylpentanedioyl Dichloride” is a chemical compound with the molecular formula C7H10Cl2O2 . It is used in various chemical reactions and is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethylpentanedioyl Dichloride” consists of 7 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The exact spatial arrangement of these atoms would determine the compound’s specific properties and reactivity.
Applications De Recherche Scientifique
Catalytic Applications :
- 2,2-dimethylpentanedioyl dichloride is used in catalysis, specifically in asymmetric hydroformylation of unsaturated esters. This process synthesizes compounds like dimethyl 2-(formylmethyl)butanedioate with high enantiomeric excess, demonstrating the compound's utility in producing optically active substances (Kollár, Consiglio, & Pino, 1987).
Molecular Recognition and Self-Complementation :
- A derivative of 2,2-dimethylpentanedioyl, specifically 2,2-dimethylbutynoic acid with a pyridone terminus, has been studied for its ability to form hydrogen-bonded dimers. This finding is significant for molecular recognition applications, where the dimer formation demonstrates potential utility in biochemistry and nanotechnology (Wash, Maverick, Chiefari, & Lightner, 1997).
Flame Retardant Properties :
- 2,2-dimethylpentanedioyl dichloride has been used in the synthesis of novel phosphoramidates to enhance the flame retardancy of materials, such as cotton fabrics. This application is crucial for developing safer and more fire-resistant textiles and materials (Zhao et al., 2017).
Corrosion Inhibition :
- Compounds related to 2,2-dimethylpentanedioyl dichloride have been studied for their corrosion inhibition properties. These findings are relevant in the field of materials science, particularly for protecting metals like steel in corrosive environments (Chafiq et al., 2020).
Chemical Synthesis and Structural Characterization :
- Research on the synthesis and structural characterization of different salts involving derivatives of 2,2-dimethylpentanedioyl has been conducted. This research is significant for understanding the properties of these compounds and their potential applications in various chemical processes (Heimgert et al., 2022).
Energy Storage Applications :
- Polyols related to 2,2-dimethylpentanedioyl, such as 2,2-dimethyl 1,3-propanediol, have been studied for their solid-plastic phase transition, which is useful for energy storage applications. These studies are essential in developing new materials for thermal energy storage and management (Wilmet et al., 1990).
Renewable Energy and Fuel Additives :
- Research into renewable gasoline, solvents, and fuel additives has explored the use of compounds like 2,3-butanediol, which can be derived from 2,2-dimethylpentanedioyl. Such studies are vital for the development of sustainable energy sources and environmentally friendly additives (Harvey, Merriman, & Quintana, 2016).
Propriétés
IUPAC Name |
2,2-dimethylpentanedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2O2/c1-7(2,6(9)11)4-3-5(8)10/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKXOLKOAFPWRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethylpentanedioyl Dichloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





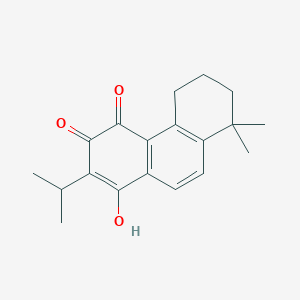
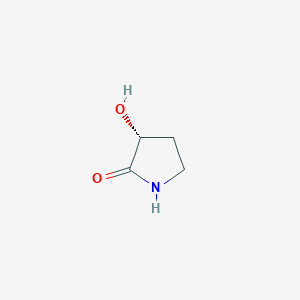
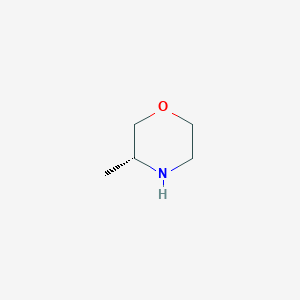
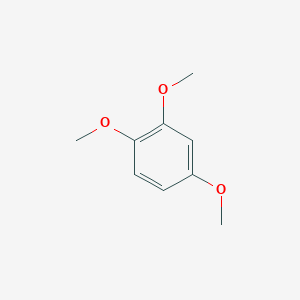
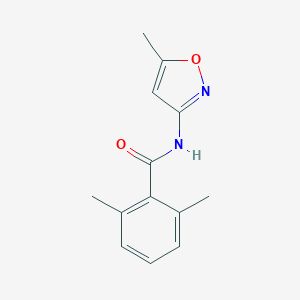
![4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane](/img/structure/B152338.png)
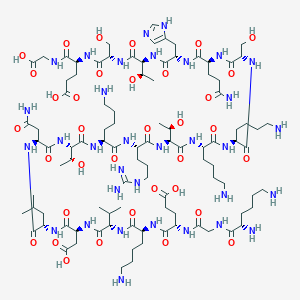
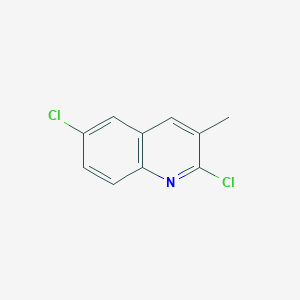
![6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol](/img/structure/B152355.png)
